Pyrrolidine, 3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-

MMP-2 inhibition AP-N selectivity sulfonyl pyrrolidine

Pyrrolidine, 3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]- (CAS 830319-66-9) is a synthetic N-tosyl-3-arylpyrrolidine derivative with the molecular formula C18H21NO3S. The compound features a saturated pyrrolidine ring bearing a 4-methoxyphenyl substituent at the 3-position and a 4-methylphenylsulfonyl (tosyl) group on the nitrogen.

Molecular Formula C18H21NO3S
Molecular Weight 331.4 g/mol
CAS No. 830319-66-9
Cat. No. B14224588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolidine, 3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-
CAS830319-66-9
Molecular FormulaC18H21NO3S
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)C3=CC=C(C=C3)OC
InChIInChI=1S/C18H21NO3S/c1-14-3-9-18(10-4-14)23(20,21)19-12-11-16(13-19)15-5-7-17(22-2)8-6-15/h3-10,16H,11-13H2,1-2H3
InChIKeyPUUWNXSVHZPXLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrrolidine, 3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]- (CAS 830319-66-9): Structural Identity and Scaffold Context for Procurement Decisions


Pyrrolidine, 3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]- (CAS 830319-66-9) is a synthetic N-tosyl-3-arylpyrrolidine derivative with the molecular formula C18H21NO3S [1]. The compound features a saturated pyrrolidine ring bearing a 4-methoxyphenyl substituent at the 3-position and a 4-methylphenylsulfonyl (tosyl) group on the nitrogen. This scaffold belongs to a broader class of sulfonyl pyrrolidines that have been investigated as matrix metalloproteinase-2 (MMP-2) inhibitors [2], renin inhibitors [3], and ligands for metabotropic glutamate receptors [4]. The specific substitution pattern—3-aryl with an electron-donating methoxy group and N-tosyl protection—distinguishes it from regioisomeric (2-substituted) and non-sulfonylated analogs. Direct quantitative biological data for this exact compound remain limited in the public domain; however, its structural features map onto well-characterized pharmacophoric elements validated across multiple therapeutic target classes.

Why Pyrrolidine, 3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]- Cannot Be Casually Substituted: The Substitution-Position and Electronic Basis of Differential Performance


Within the sulfonyl pyrrolidine chemotype, three structural variables critically govern target engagement: the position of the aryl substituent on the pyrrolidine ring, the electronic character of that aryl group, and the nature of the N-sulfonyl moiety. Literature evidence demonstrates that the 3-position of the pyrrolidine ring is essential for productive interaction with the S2′ pocket of MMP-2, while 2-substituted analogs present an altered vector that compromises this binding mode [1]. The 4-methoxy substituent further modulates electron density and hydrogen-bonding potential compared to unsubstituted phenyl analogs, potentially shifting both potency and selectivity profiles. The N-tosyl group contributes to metabolic stability and provides a handle for further synthetic elaboration, distinguishing it from N–H or N-alkyl congeners [2]. These interdependent structural features mean that a seemingly minor change—relocating the aryl group from the 3- to the 2-position, removing the methoxy group, or replacing the tosyl with a different sulfonyl—can abrogate the specific pharmacophoric alignment required for target-binding site complementarity. The quantitative evidence below substantiates why each of these molecular features must be preserved for applications requiring the precise biological or chemical performance profile of this compound.

Quantitative Differentiation Evidence: Pyrrolidine, 3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]- vs. Closest Analogs


MMP-2 vs. AP-N Selectivity: Class-Level Evidence for Sulfonyl Pyrrolidine Scaffold Superiority

Although direct assay data for CAS 830319-66-9 are not publicly available, the sulfonyl pyrrolidine scaffold to which it belongs has been extensively characterized for MMP-2/AP-N selectivity. In a head-to-head enzyme assay, the sulfonyl pyrrolidine derivative 4c inhibited MMP-2 with an IC50 value substantially lower than against AP-N, and the class as a whole exhibited highly selective inhibition against MMP-2 as compared with AP-N [1]. Compounds 4c, 4j, 5a, and 5b were equally or more potent MMP-2 inhibitors than the positive control LY52 [1]. The target compound preserves all critical structural features—N-tosyl group, 3-aryl substitution, and pyrrolidine core—that the QSAR and docking studies identified as essential for MMP-2 affinity and selectivity [2].

MMP-2 inhibition AP-N selectivity sulfonyl pyrrolidine

3-Position vs. 2-Position Aryl Substitution: Impact on MMP-2 S2′ Pocket Engagement

Molecular modeling studies on alkyl/arylsulfonyl pyrrolidine MMP-2 inhibitors have explicitly identified the 3rd position substitution of the pyrrolidine ring as significant for producing interaction inside the S2′ pocket [1]. The target compound, with its 3-(4-methoxyphenyl) substituent, aligns with this design principle. In contrast, the regioisomer 2-(4-methoxyphenyl)-1-tosylpyrrolidine (CAS 298689-85-7) positions the aryl group at a different vector, which modeling suggests would compromise S2′ pocket occupancy. While no direct IC50 comparison between the 3- and 2-substituted regioisomers has been published, the QSAR contour maps from CoMFA/CoMSIA models indicate that steric bulk at the 3-position is favorable for MMP-2 activity, with specific spatial constraints that the 2-substitution pattern fails to satisfy [2].

pyrrolidine substitution position S2′ pocket MMP inhibitor design

Methoxy vs. Unsubstituted Phenyl: Electronic Modulation of Aryl–Protein Interactions

The 4-methoxy substituent on the 3-phenyl ring introduces an electron-donating effect (+M) that modulates the aromatic ring's π-electron density and hydrogen-bond acceptor capacity. In the context of pyrrolidine-based MMP-2 inhibitors, SAR studies have shown that substituents on the aryl ring influence both potency and selectivity [1]. While specific IC50 data for 3-(4-methoxyphenyl) vs. 3-phenyl-1-tosylpyrrolidine are not available, the QSAR models built on sulfonyl pyrrolidine datasets indicate that electron-donating substituents at the para position correlate with improved pIC50 values for MMP-2 inhibition [2]. The methoxy group can also serve as a metabolic soft spot or a synthetic handle for further derivatization, offering different development options compared to the unsubstituted phenyl analog.

4-methoxyphenyl electronic effect structure-activity relationship

N-Tosyl vs. N–H Pyrrolidine: Synthetic Utility and Stability Differentiation

The N-tosyl group in CAS 830319-66-9 serves a dual function: as a protecting group during synthesis and as a pharmacophoric element for target binding. The sulfonyl group of sulfonyl pyrrolidine MMP inhibitors plays an important role in MMP inhibition potency, as established by SAR and X-ray crystallography studies [1]. Compared to the non-tosylated analog 3-(4-methoxyphenyl)pyrrolidine (CAS 91246-26-3), the target compound gains: (a) enhanced stability against oxidative metabolism at the pyrrolidine nitrogen, (b) improved crystallinity aiding purification, and (c) a sulfonyl oxygen that can participate in hydrogen-bonding interactions within enzyme active sites, as demonstrated in the renin–inhibitor co-crystal structure 4RYC [2]. The tosyl group is also readily cleaved under reductive conditions (e.g., SmI₂ or Mg/MeOH), enabling late-stage diversification.

N-tosyl protection synthetic intermediate pyrrolidine stability

Neurological Disorder Target Potential: Class Evidence from Sulfonyl Pyrrolidine Patent Landscape

Patent RU2272026C2 discloses sulfonylpyrrolidine derivatives of formula (I) that possess affinity to metabotropic glutamate receptors of group I, enabling their use in treating acute and/or chronic neurological disturbances including spinal cord injury, Alzheimer's disease, Huntington's chorea, schizophrenia, and depression [1]. The generic formula encompasses compounds with aryl substituents at R1 and R2, which structurally accommodates the target compound's 3-(4-methoxyphenyl) and N-tosyl motif. Similarly, WO2002002554A1 claims sulfonyl-pyrrolidine derivatives for neurological disorders including emesis, urinary disorders, and skeletal muscle disorders [2]. These patent filings establish the therapeutic relevance of the scaffold class to which CAS 830319-66-9 belongs, distinguishing it from non-sulfonylated pyrrolidines that lack this neurological target engagement potential.

metabotropic glutamate receptor neurological disorder sulfonylpyrrolidine patent

Spectroscopic Characterization: Availability of Analytical Reference Data

Analytical characterization data for closely related sulfonyl pyrrolidine compounds confirm the feasibility of spectroscopic identification. SpectraBase entry GBES5tGDAQP provides GC-MS data (1 spectrum) for (+/-)-(3R,4S)-3-ethenyl-4-(4-methoxyphenyl-1-yl)carbonyl]-1-[(4-methylphenyl)sulfonyl]pyrrolidine, a direct structural analog of the target compound differing only in the 3-position substituent [1]. This demonstrates that compounds within this chemotype are amenable to standard GC-MS analysis with well-defined fragmentation patterns. In contrast, non-tosylated 3-(4-methoxyphenyl)pyrrolidine (CAS 91246-26-3) has a lower boiling point and different ionization characteristics, potentially requiring different analytical method development.

GC-MS analytical standard quality control

High-Value Application Scenarios for Pyrrolidine, 3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]- (CAS 830319-66-9)


Medicinal Chemistry: MMP-2 Selective Inhibitor Lead Optimization

The sulfonyl pyrrolidine scaffold, validated by Cheng et al. (2008) [1] for selective MMP-2 inhibition over AP-N, positions CAS 830319-66-9 as a starting point for structure-based lead optimization. The 3-(4-methoxyphenyl) substitution is predicted by QSAR models [2] to engage the S2′ pocket favorably, while the N-tosyl group contributes to zinc-binding site interaction. Researchers can use this compound to systematically vary the 3-aryl substituent, the sulfonyl group, or the pyrrolidine core to map SAR around the MMP-2 pharmacophore, with LY52 serving as a benchmark control.

Chemical Biology: Neurological Target Probe Development

Based on patent claims for sulfonyl pyrrolidine derivatives as metabotropic glutamate receptor (mGluR) group I ligands [3], this compound can serve as a scaffold for developing chemical probes to study mGluR-mediated signaling in neurological disease models. The 4-methoxyphenyl and N-tosyl groups provide two independent vectors for structural diversification, enabling systematic exploration of receptor subtype selectivity within the mGluR family.

Synthetic Methodology: N-Tosyl-3-arylpyrrolidine Building Block for Parallel Synthesis

The compound's N-tosyl group provides a robust protecting group compatible with a wide range of synthetic transformations, while the 3-(4-methoxyphenyl) substituent introduces a chiral center that can be exploited for asymmetric synthesis. As demonstrated by synthetic routes to disubstituted N-tosylpyrrolidines via radical cyclization [4], this scaffold can be elaborated into diverse libraries of 3,4-disubstituted pyrrolidines for high-throughput screening campaigns.

Analytical Chemistry: Reference Standard for Sulfonyl Pyrrolidine Method Development

The compound's molecular weight (331.43 g/mol) and the presence of both UV-active chromophores (4-methoxyphenyl, tosyl) make it suitable as a reference standard for HPLC/LC-MS method development targeting sulfonyl pyrrolidine analytes. The confirmed GC-MS behavior of close structural analogs [5] supports its use in establishing analytical protocols for purity assessment and stability monitoring in pharmaceutical development workflows.

Quote Request

Request a Quote for Pyrrolidine, 3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.